

Discovery of Novel Cadinane Sesquiterpenoids from Fungi: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cadinane

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The fungal kingdom represents a vast and largely untapped resource for the discovery of novel bioactive natural products. Among the diverse chemical scaffolds produced by fungi, the **cadinane**-type sesquiterpenoids have emerged as a promising class of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of recently discovered **cadinane** sesquiterpenoids from various fungal genera, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this exciting field.

Recently Discovered Bioactive Cadinane Sesquiterpenoids from Fungi

Recent explorations of fungal secondary metabolites have led to the isolation and characterization of numerous novel **cadinane** sesquiterpenoids. These compounds exhibit a remarkable structural diversity and a broad spectrum of biological activities, including enzyme inhibition, cytotoxicity, and anti-inflammatory effects. This section summarizes the key quantitative data for representative examples of these discoveries.

Amorphaenes A-O from *Penicillium* sp. HZ-5

Fifteen new **cadinane** sesquiterpenoids, amorphaenes A-O, were isolated from the endophytic fungus *Penicillium* sp. HZ-5. Several of these compounds demonstrated significant inhibitory

effects on glutamic-oxaloacetic transaminase 1 (GOT1) and potential cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells.[\[1\]](#)

Table 1: Bioactivity of Amorphaenes from *Penicillium* sp. HZ-5

Compound	GOT1 IC50 (μM)	PDAC Cells IC50 (μM)
Amorphaene A (1)	20.0 ± 2.1	13.1 ± 1.5
Amorphaene E (5)	22.1 ± 2.5	18.2 ± 2.0
Amorphaene H (8)	26.2 ± 2.7	28.6 ± 2.9
Amorphaene M (13)	24.5 ± 2.3	21.7 ± 2.4
Known Compound (16)	21.8 ± 2.6	15.9 ± 1.8

Table 2: HRESIMS Data for Amorphaenes A-O

Compound	Molecular Formula	Calculated m/z	Found m/z
Amorphaene A (1)	C15H24O3	252.1725	252.1723
Amorphaene B (2)	C15H22O3	250.1569	250.1567
Amorphaene C (3)	C15H22O4	266.1518	266.1516
Amorphaene D (4)	C15H24O4	268.1675	268.1673
Amorphaene E (5)	C15H22O3	250.1569	250.1565
Amorphaene F (6)	C15H22O4	266.1518	266.1514
Amorphaene G (7)	C14H20O4	252.1362	252.1360
Amorphaene H (8)	C15H24O3	252.1725	252.1721
Amorphaene I (9)	C15H24O4	268.1675	268.1670
Amorphaene J (10)	C15H22O3	250.1569	250.1563
Amorphaene K (11)	C15H22O4	266.1518	266.1512
Amorphaene L (12)	C15H24O3	252.1725	252.1720
Amorphaene M (13)	C15H22O3	250.1569	250.1561
Amorphaene N (14)	C15H24O4	268.1675	268.1669
Amorphaene O (15)	C15H22O4	266.1518	266.1510

Penicipenoids A-G from *Penicillium* sp. 5975

A chemical investigation of the marine sponge symbiotic fungus *Penicillium* sp. 5975 led to the discovery of seven new **cadinane** sesquiterpenoids, penicipenoids A-G. These compounds feature rearranged carbon skeletons and exhibit antioxidant and anti-inflammatory activities.

Table 3: Antioxidant and Anti-inflammatory Activities of Penicipenoids A-G in Zebrafish Models

Compound	Antioxidant Activity (in MTZ-treated zebrafish)	Anti-inflammatory Activity (in CuSO4-induced zebrafish)
Penicipenoid A (1)	Active	Not Reported
Penicipenoid B (2)	Active	Not Reported
Penicipenoid C (3)	Active	Not Reported
Penicipenoid D (4)	Not Reported	Not Reported
Penicipenoid E (5)	Not Reported	Potent
Penicipenoid F (6)	Not Reported	Not Reported
Penicipenoid G (7)	Not Reported	Not Reported

Table 4: HRESIMS Data for Penicipenoids A-G

Compound	Molecular Formula	Calculated m/z	Found m/z
Penicipenoid A (1)	C15H22O3	251.1647 [M+H] ⁺	251.1645
Penicipenoid B (2)	C15H22O4	267.1596 [M+H] ⁺	267.1593
Penicipenoid C (3)	C15H22O4	267.1596 [M+H] ⁺	267.1591
Penicipenoid D (4)	C15H20O3	249.1491 [M+H] ⁺	249.1488
Penicipenoid E (5)	C15H22O3	251.1647 [M+H] ⁺	251.1643
Penicipenoid F (6)	C14H20O3	237.1491 [M+H] ⁺	237.1487
Penicipenoid G (7)	C15H22O4	267.1596 [M+H] ⁺	267.1590

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of new **cadinane** sesquiterpenoids from fungi.

Fungal Cultivation and Extraction

Protocol for *Penicillium* sp. HZ-5 (Source of Amorphaenes)

- **Fungal Strain:** The endophytic fungus *Penicillium* sp. HZ-5 was isolated from the fresh tissues of *Hypericum wilsonii*.
- **Culture Medium:** The fungus was cultured on potato dextrose agar (PDA) plates at 28°C for 5 days.
- **Large-Scale Fermentation:** Agar plugs were inoculated into 500 mL Erlenmeyer flasks each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated at 28°C on a rotary shaker at 180 rpm for 7 days to generate seed cultures. For large-scale fermentation, 10 mL of the seed culture was transferred to 1 L Erlenmeyer flasks containing 200 g of rice and 200 mL of distilled water. The rice solid medium was autoclaved at 121°C for 20 minutes before inoculation. The solid-state fermentation was carried out at 28°C for 30 days.
- **Extraction:** The fermented rice substrate was extracted three times with an equal volume of ethyl acetate (EtOAc). The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Cadinane Sesquiterpenoids

Protocol for Amorphaenes from *Penicillium* sp. HZ-5 Crude Extract

- **Initial Fractionation:** The crude extract was subjected to silica gel vacuum-liquid chromatography (VLC) using a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v) to yield several fractions.
- **Sephadex LH-20 Chromatography:** The active fractions were further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane/methanol (1:1, v/v).
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** Final purification was achieved by semi-preparative or preparative HPLC on a C18 column with a mobile phase of methanol/water or acetonitrile/water gradients.

Structure Elucidation

The structures of the isolated compounds were determined by a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the solvent signals.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on an Agilent 6200 series TOF mass spectrometer to determine the molecular formulas.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on suitable crystals to unambiguously determine the relative and absolute configurations of the molecules.
- Electronic Circular Dichroism (ECD) Spectroscopy: Experimental ECD spectra were recorded and compared with calculated spectra to determine the absolute configurations of the compounds.

Bioassays

Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitory Assay

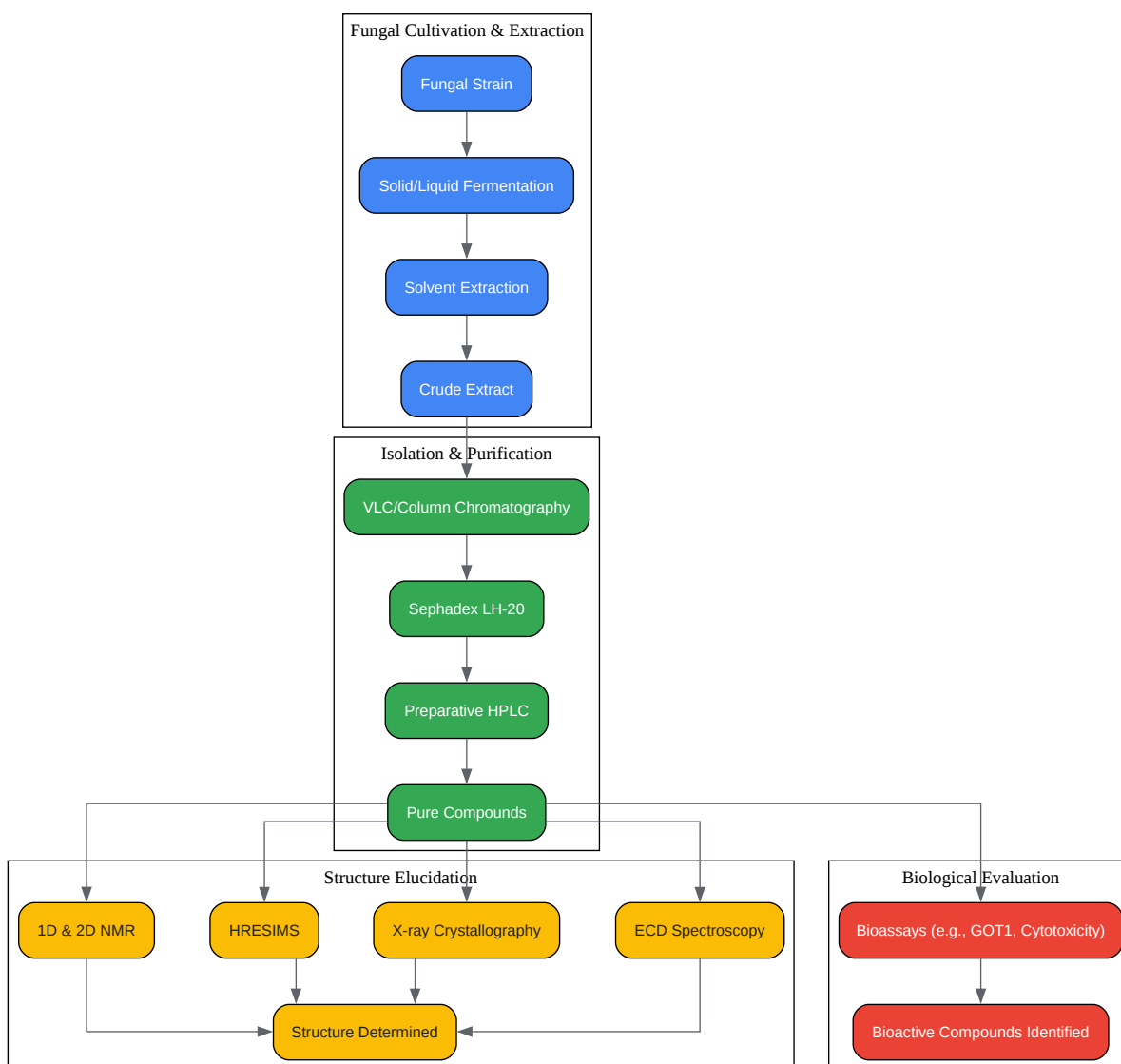
- Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture (100 μL) contained 0.1 mg/mL recombinant GOT1 protein, 1 mM α -ketoglutarate, 1 mM NADH, 4 mM aspartate, and 1 U/mL malate dehydrogenase in assay buffer.
- Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored to determine GOT1 activity.
- Inhibition Assay: Different concentrations of the test compounds were added to the reaction mixture to determine their inhibitory effects. IC₅₀ values were calculated using appropriate software.

Cytotoxicity Assay against Pancreatic Ductal Adenocarcinoma (PDAC) Cells

- Cell Culture: PDAC cell lines were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- Cell Viability Measurement: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan was then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
- IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the dose-response curves.

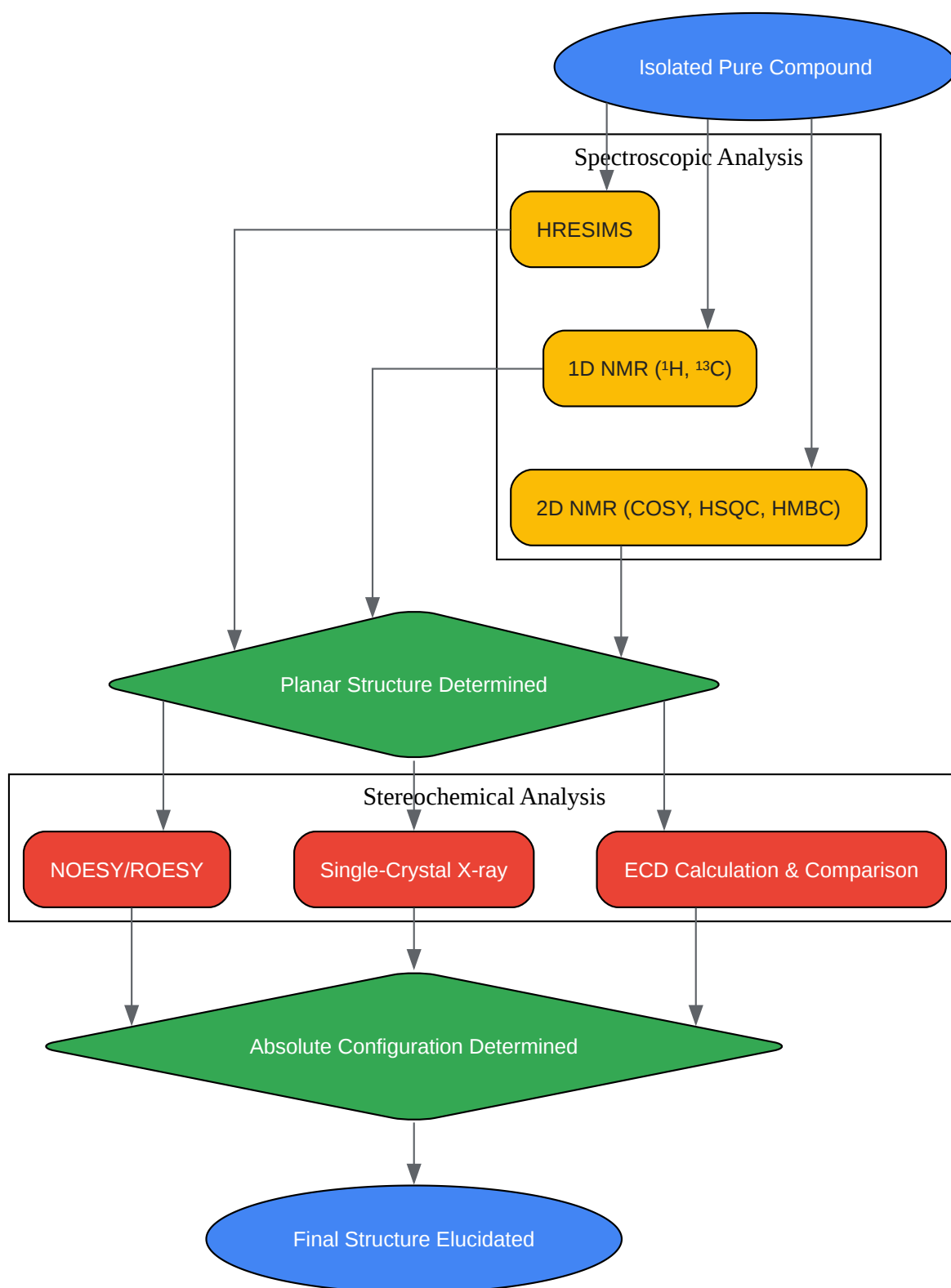
Visualizations

The following diagrams illustrate the typical workflows for the discovery and characterization of new **cadinane** sesquiterpenoids from fungi.



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Caption: General workflow for the discovery of new **cadinane** sesquiterpenoids.

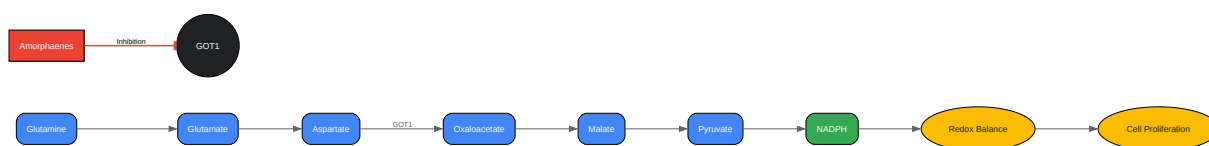


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Caption: Workflow for the structure elucidation of a novel **cadinane** sesquiterpenoid.

Signaling Pathways and Future Perspectives

The discovery of amorphaes as GOT1 inhibitors highlights a potential therapeutic strategy for targeting metabolic vulnerabilities in pancreatic cancer. GOT1 is a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their rapid proliferation and maintain redox balance. By inhibiting GOT1, the amorphaes may disrupt these critical metabolic pathways, leading to cancer cell death.



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Caption: Simplified overview of the role of GOT1 in cancer metabolism and its inhibition by amorphaes.

The continued exploration of fungal biodiversity, coupled with modern analytical techniques, promises the discovery of more novel **cadinane** sesquiterpenoids with potent and selective biological activities. Further studies are warranted to elucidate the mechanisms of action of these compounds and to evaluate their therapeutic potential in preclinical and clinical settings. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product drug discovery.

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References

- 1. Discovery of Cadinane-Type Sesquiterpenoids from the Infected Stems of Hibiscus tiliaceus as Potential Agrochemical Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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